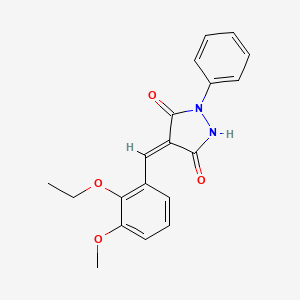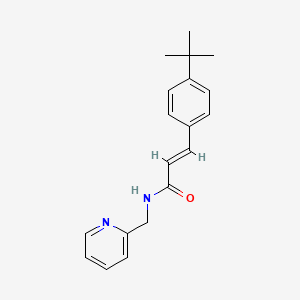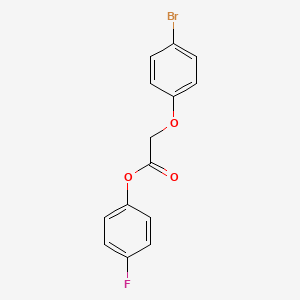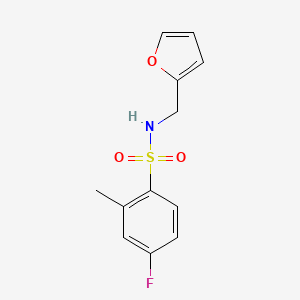![molecular formula C16H10F3NO2S B5755945 2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)
2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile is a chemical compound that belongs to the class of acrylonitrile derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties. The compound has been studied extensively for its potential use in various fields including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The exact mechanism of action of 2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound exhibits potent antiproliferative activity against various cancer cell lines. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. However, the compound has not been extensively studied for its physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile has several advantages for lab experiments. The compound is easy to synthesize and has a high yield. The compound also exhibits potent antiproliferative and anti-inflammatory activity, making it a potential candidate for further study. However, the compound has some limitations for lab experiments. The compound has not been extensively studied for its physiological effects, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of 2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile. In medicinal chemistry, the compound can be further studied for its potential as an anticancer and anti-inflammatory agent. The compound can also be studied for its potential use in the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action and physiological effects of the compound.
Méthodes De Synthèse
2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction of 2-bromo-3-(phenylsulfonyl)acrylonitrile with 4-trifluoromethylphenylmagnesium bromide. The reaction is carried out in the presence of a palladium catalyst and a ligand. The yield of the compound obtained through this method is high and the purity is also good.
Applications De Recherche Scientifique
2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile has been extensively studied for its potential use in various fields. In medicinal chemistry, the compound has been studied for its potential as an anticancer agent. It has been found that the compound exhibits potent antiproliferative activity against various cancer cell lines. The compound has also been studied for its potential as an anti-inflammatory agent. In material science, the compound has been studied for its potential use in the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2S/c17-16(18,19)13-8-6-12(7-9-13)10-15(11-20)23(21,22)14-4-2-1-3-5-14/h1-10H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRQJUDWGOSMAC-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)

![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)

![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)
![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)



![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)

![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)